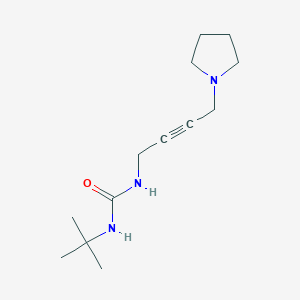

1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

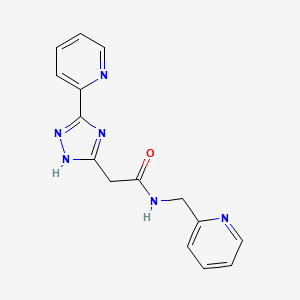

1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as TBPB, is a chemical compound that has been studied for its potential use as a tool in scientific research. TBPB is a selective activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and respiratory function. In

Scientific Research Applications

Urea Biosensors

Urea biosensors have been developed to detect and quantify urea concentration due to its significant presence in various fields such as fishery, dairy, food preservation, and agriculture. Urea, being an end product of nitrogen metabolism in humans, its excessive or below-normal levels indicate various diseases. Enzyme urease is used as a bioreceptor in urea biosensors, with recent advances employing various nanoparticles and conducting polymers to enhance enzyme immobilization, aiming at long-lasting activity and precise detection (S. Botewad et al., 2021).

Drug Design and Urease Inhibitors

Research on urease inhibitors highlights their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. Urease catalyzes the hydrolysis of urea, contributing to infections by Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects have encouraged further exploration of urea derivatives and other classes of compounds for urease inhibition (Paulina Kosikowska & Łukasz Berlicki, 2011).

Synthesis of N-Heterocycles

Tert-butanesulfinamide, closely related to the core structure of 1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, is widely used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are integral to many natural products and therapeutically relevant molecules, showcasing the importance of tert-butanesulfinamide in medicinal chemistry (R. Philip et al., 2020).

Supramolecular Capsules

Research on calixpyrrole scaffolds, which include structures related to pyrrolidinyl ureas, has led to the development of supramolecular capsules. These capsules, derived from calixpyrrole components, demonstrate significant potential in the self-assembly of molecular capsules. The use of calix[4]pyrrole derivatives in creating capsules with polar functionalized interiors indicates the versatility of pyrrolidinyl ureas in designing new materials with potential applications in drug delivery and molecular recognition (P. Ballester, 2011).

Properties

IUPAC Name |

1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDCBPXSXPZXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC#CCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2777633.png)

![2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid](/img/structure/B2777635.png)